B-(2-Thienylmethyl)boronic acid
Description
B-(2-Thienylmethyl)boronic acid is an organoboron compound characterized by a boronic acid group (-B(OH)₂) attached to a 2-thienylmethyl moiety. The thiophene ring, a sulfur-containing heterocycle, imparts distinct electronic and steric properties compared to purely aromatic or aliphatic boronic acids. This compound is of interest in organic synthesis, medicinal chemistry, and materials science due to boronic acids' versatility in forming reversible covalent bonds with diols (e.g., sugars) and their role as enzyme inhibitors or building blocks in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Properties
CAS No. |
1350512-47-8 |
|---|---|
Molecular Formula |
C5H7BO2S |
Molecular Weight |
141.99 g/mol |
IUPAC Name |
thiophen-2-ylmethylboronic acid |
InChI |
InChI=1S/C5H7BO2S/c7-6(8)4-5-2-1-3-9-5/h1-3,7-8H,4H2 |
InChI Key |
PNGCCCYTSUJIJO-UHFFFAOYSA-N |
Canonical SMILES |
B(CC1=CC=CS1)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including B-(2-Thienylmethyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of boric esters and other reagents can make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
B-(2-Thienylmethyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is typically a biaryl compound, where the thienyl group is coupled with another aromatic ring .
Scientific Research Applications
B-(2-Thienylmethyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of B-(2-Thienylmethyl)boronic acid primarily involves its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological applications, the boronic acid group can interact with diols and other nucleophilic groups, forming reversible covalent bonds that are useful for sensing and detection .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural and Electronic Properties
Table 1: Key Structural and Electronic Comparisons
| Compound | Key Substituent | pKa (Estimated) | Solubility Profile | Stability |
|---|---|---|---|---|
| B-(2-Thienylmethyl)boronic acid | Thienylmethyl | ~7–8* | Moderate (lipophilic) | Sensitive to protodeboronation |
| Phenylboronic acid | Phenyl | ~8.8–9.2 | Low (hydrophobic) | Moderate |
| 3-AcPBA | Acetylphenyl | >9.5 | Poor | High (ester-protected) |
| 6-Hydroxynaphthalen-2-yl boronic acid | Hydroxynaphthyl | ~7–8 | Moderate (polar group) | Moderate |
| Triazole-substituted boronic acid | Triazole | ~7–8 | Improved (heterocyclic) | High |
*Inferred from thiophene’s electron-rich nature, which may lower pKa compared to phenyl .
- Thienyl vs. This could make this compound more effective in biological applications requiring neutral pH conditions.
- Heterocyclic vs. Aromatic : Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid) demonstrate similar inhibitory profiles to phenyl analogs but with improved in vitro activity, suggesting that heterocycles like thiophene may enhance target binding or solubility .
Table 2: Antiproliferative and Enzymatic Inhibition Profiles
- Anticancer Activity : Aromatic boronic acids like phenanthren-9-yl and 6-hydroxynaphthalen-2-yl derivatives exhibit sub-micromolar IC50 values in breast cancer models, but precipitation issues limit their utility . This compound’s thiophene group may improve solubility compared to purely aromatic analogs, though direct evidence is lacking.
- Enzyme Inhibition : Boronic acids with bulky substituents (e.g., combretastatin-derived 13c) inhibit tubulin polymerization (IC50 = 21–22 µM) and induce apoptosis . The thienylmethyl group’s spatial hindrance could similarly modulate enzyme interactions.
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